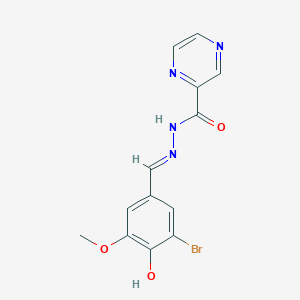
N'-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-pyrazinecarbohydrazide
Beschreibung
Herstellungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von N'-(3-Brom-4-hydroxy-5-methoxybenzyliden)-2-pyrazincarbohydrazid erfolgt in der Regel durch die Kondensationsreaktion von 3-Brom-4-hydroxy-5-methoxybenzaldehyd mit 2-Pyrazincarbohydrazid. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird erhitzt, um die Bildung des gewünschten Produkts zu fördern, das anschließend durch Umkristallisation oder Chromatographie gereinigt wird.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer spezialisierten Verwendung in der Forschung und nicht in der großtechnischen Herstellung. Die Prinzipien der organischen Synthese und Reinigung würden jedoch gelten, wobei eine mögliche Skalierung der Reaktionsbedingungen und Optimierung der Ausbeuten möglich wäre.
Chemische Reaktionsanalyse
Reaktionstypen
N'-(3-Brom-4-hydroxy-5-methoxybenzyliden)-2-pyrazincarbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um eine Carbonylgruppe zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um das Bromatom zu entfernen oder den Pyrazinring zu reduzieren.
Substitution: Das Bromatom kann durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Oxidation: Bildung eines Keton- oder Aldehydderivats.
Reduktion: Bildung eines debromierten oder reduzierten Pyrazinderivats.
Substitution: Bildung verschiedener substituierter Derivate in Abhängigkeit vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
N'-(3-Brom-4-hydroxy-5-methoxybenzyliden)-2-pyrazincarbohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Erfforscht auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur bei der Medikamentenentwicklung.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N'-(3-Brom-4-hydroxy-5-methoxybenzyliden)-2-pyrazincarbohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Eigenschaften
Molekularformel |
C13H11BrN4O3 |
|---|---|
Molekulargewicht |
351.16 g/mol |
IUPAC-Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H11BrN4O3/c1-21-11-5-8(4-9(14)12(11)19)6-17-18-13(20)10-7-15-2-3-16-10/h2-7,19H,1H3,(H,18,20)/b17-6+ |
InChI-Schlüssel |
NXWBBRUXQXKEAH-UBKPWBPPSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2)Br)O |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=NC=CN=C2)Br)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-pyrazinecarbohydrazide typically involves the condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and purification would apply, with potential scaling up of the reaction conditions and optimization of yields.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the bromine atom or reduce the pyrazine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a de-brominated or reduced pyrazine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-pyrazinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-(3-Brom-4-hydroxy-5-methoxybenzyliden)benzohydrazid
- N'-(3-Brom-4-hydroxy-5-methoxybenzyliden)-2-hydroxybenzohydrazid
- N'-(3-Brom-4-hydroxy-5-methoxybenzyliden)-3-hydroxybenzohydrazid
Einzigartigkeit
N'-(3-Brom-4-hydroxy-5-methoxybenzyliden)-2-pyrazincarbohydrazid ist einzigartig aufgrund des Vorhandenseins des Pyrazinrings, der im Vergleich zu seinen Analoga besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


